1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound known for its intriguing structure and diverse range of applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a benzodioxol group, and a quinazoline core, making it a valuable subject of study for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione involves a multi-step process. Typically, the synthesis starts with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and benzodioxol group. Key reactions in this process include cyclization, condensation, and substitution reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, emphasizing high yield and purity. Catalysts and specific reaction conditions, such as temperature and pH control, are optimized to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states, often producing oxygenated derivatives.
Reduction: Formation of reduced forms, potentially altering the quinazoline core.
Substitution: Replacing functional groups, especially at the benzodioxol and oxadiazole positions.
Common Reagents and Conditions: Reactions involving this compound commonly use reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. Conditions like solvent choice, temperature, and reaction time are critical for optimizing these reactions.
Major Products: Major products from these reactions include oxidized derivatives with enhanced biological activity, reduced forms with different pharmacological properties, and substituted compounds with modified chemical behavior.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, the compound has shown promise in various assays due to its potential therapeutic properties. It is often investigated for its ability to interact with biological macromolecules.
Medicine: Medical research focuses on its potential as a drug candidate. Its multi-functional nature provides opportunities for developing treatments for a range of diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and advanced coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxol and oxadiazole groups play crucial roles in these interactions, modulating biochemical pathways and leading to the compound's observed effects. Detailed studies have shown that the quinazoline core can enhance binding affinity, making it a potent molecule for targeted applications.
Comparison with Similar Compounds
Quinazoline derivatives
Benzodioxol-containing compounds
Oxadiazole-based molecules
Biological Activity
The compound 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key intermediates include the benzodioxole and oxadiazole derivatives. The final product is characterized by the presence of both quinazoline and oxadiazole moieties, which are known for their pharmacological potential.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer activity. A study reported that derivatives of oxadiazole demonstrated inhibitory effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (LXFA 629) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Oxadiazole Derivative 1 | HT-29 | 92.4 |
Oxadiazole Derivative 2 | OVXF 899 | 2.76 |
Oxadiazole Derivative 3 | PXF 1752 | 9.27 |
The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrase (CA) , which play crucial roles in cancer cell proliferation and survival .
In Vitro Studies
In vitro studies have shown that derivatives similar to the compound display cytotoxic activity against tumor and non-tumor mammalian cell lines. For example, a derivative was tested against rat glial cells (C6) and human cervical cancer cells (HeLa), demonstrating selective cytotoxicity .
Apoptosis Induction
Further research has indicated that certain derivatives can induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways. For instance, a study found that a related compound increased levels of active caspases and cytochrome c while decreasing anti-apoptotic Bcl-2 levels . This suggests potential for therapeutic applications in targeted cancer therapies.
Properties
CAS No. |
1226431-61-3 |
---|---|
Molecular Formula |
C23H22N4O5 |
Molecular Weight |
434.452 |
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3 |
InChI Key |
IDZFWPCACVMJBJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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